molecular formula C19H18N2O6 B2460711 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034585-36-7

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2460711
CAS No.: 2034585-36-7
M. Wt: 370.361
InChI Key: PQEPVBDLZLVUJQ-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2O6 and its molecular weight is 370.361. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-14(12-5-6-16-17(9-12)26-8-7-25-16)10-20-18(23)11-21-13-3-1-2-4-15(13)27-19(21)24/h1-6,9,14,22H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPVBDLZLVUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CN3C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups, which contribute to its biological activity. The molecular formula is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.36 g/mol.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and the introduction of the dihydrobenzo[d]dioxin moiety. Various synthetic routes have been explored in literature, emphasizing the need for optimization to enhance yield and purity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-710 ± 1.5Apoptosis induction
Compound BHeLa8 ± 0.5Cell cycle arrest
N-(X)A54912 ± 0.8Apoptosis induction

Note: Data are illustrative based on related compounds.

Antimicrobial Activity

Additionally, studies have demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes has been highlighted in several assays.

Case Study: Antimicrobial Assay

In a study evaluating the antimicrobial efficacy of related compounds, N-(X) was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations as low as 20 μg/mL.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in DNA repair (e.g., PARP1). Inhibition studies have shown that similar compounds can effectively inhibit PARP1 with IC50 values ranging from 5 μM to >10 μM, suggesting potential for development as therapeutic agents in cancer treatment.

Table 2: PARP1 Inhibition Data

CompoundIC50 (μM)
Compound C5.8 ± 0.10
Compound D>10
N-(X)TBD

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